tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound features a tert-butyl group, a methoxy-substituted azetidine ring, and an ethyl linker, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate typically involves the following steps:
Azetidine Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Methoxy Substitution: Introduction of the methoxy group at the 3-position of the azetidine ring can be achieved using methanol and a suitable catalyst.
Carbamate Formation: The final step involves the reaction of the methoxyazetidine with tert-butyl chloroformate and an appropriate base to form the carbamate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and stringent quality control measures are essential to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbamate group, converting it into an amine.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology
The compound can be used in the development of biologically active molecules, including pharmaceuticals and agrochemicals. Its structural features allow for the exploration of new bioactive compounds with potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug precursor. Its ability to form stable carbamate linkages makes it useful in the design of prodrugs and other therapeutic agents.
Industry
In the industrial sector, the compound is utilized in the production of specialty chemicals and materials. Its versatility in chemical reactions allows for the creation of a wide range of products with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate involves its interaction with various molecular targets. The carbamate group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The azetidine ring and methoxy group contribute to the compound’s overall reactivity and specificity in biological systems.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl (2-azetidin-3-yl)ethylcarbamate hydrochloride: A related compound with a similar structure but different substituents.
tert-Butyl N-(2-morpholin-2-ylethyl)carbamate: Another carbamate with a different heterocyclic ring.
Uniqueness
tert-Butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate is unique due to the presence of the methoxy-substituted azetidine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-6-5-11(15-4)7-12-8-11/h12H,5-8H2,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPMQRYMSQBJRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1(CNC1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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